molecular formula C15H14O3 B1266499 2-(2-Phenylphenoxy)propanoic acid CAS No. 5332-62-7

2-(2-Phenylphenoxy)propanoic acid

Cat. No.: B1266499
CAS No.: 5332-62-7
M. Wt: 242.27 g/mol
InChI Key: LHACJRMZSJGCFY-UHFFFAOYSA-N
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Description

2-(2-Phenylphenoxy)propanoic acid is a synthetic compound that has garnered significant scientific interest due to its diverse applications in various fields such as biomedicine, pharmaceuticals, and agrochemicals. This compound is characterized by its unique structure, which includes a phenyl group attached to a phenoxy group, further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylphenoxy)propanoic acid typically involves the etherification of 2-phenylphenol with 2-chloropropionic acid. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ether bond. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is enhanced through recrystallization and purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-Phenylphenoxy)propanoic acid is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpropanoic acid
  • 2-Phenoxypropanoic acid
  • 2-(4-Phenylphenoxy)propanoic acid

Uniqueness

2-(2-Phenylphenoxy)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of selectivity in its interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

2-(2-phenylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHACJRMZSJGCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5332-62-7
Record name NSC538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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